molecular formula C9H11NO3S B2370302 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid CAS No. 2060063-56-9

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

Cat. No.: B2370302
CAS No.: 2060063-56-9
M. Wt: 213.25
InChI Key: JXXXLCANESPHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid is a chemical compound with the molecular formula C9H11NO3S It is characterized by the presence of a benzoic acid moiety substituted with a methyl(methylimino)oxo-lambda6-sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with methyl(methylimino)oxo-lambda6-sulfanyl reagents under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo-lambda6-sulfanyl group to a thioether.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

Scientific Research Applications

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid
  • 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenylacetic acid
  • 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzamide

Comparison: this compound is unique due to its specific substitution pattern on the benzoic acid moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(N,S-dimethylsulfonimidoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-10-14(2,13)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXXLCANESPHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.